molecular formula C21H18ClN5O3 B2981090 N-(5-chloro-2-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide CAS No. 1251671-05-2

N-(5-chloro-2-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide

Cat. No.: B2981090
CAS No.: 1251671-05-2
M. Wt: 423.86
InChI Key: OAEHRJUCDRFSFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(5-chloro-2-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide features a hybrid heterocyclic scaffold comprising an imidazole ring fused with a 1,2,4-oxadiazole moiety. Key structural attributes include:

  • Substituents: A 5-chloro-2-methylphenyl group attached via an acetamide linkage and a 4-methoxyphenyl group on the oxadiazole ring.
  • Molecular formula: C₂₁H₁₈ClN₅O₃.
  • Molecular weight: 423.9 g/mol.
  • Functional groups: Acetamide (–CO–NH–), imidazole (5-membered aromatic ring with two nitrogen atoms), and oxadiazole (5-membered ring with one oxygen and two nitrogen atoms) .

The 1,2,4-oxadiazole ring is known for its electron-withdrawing properties, enhancing metabolic stability and influencing binding interactions in biological systems. The chloro and methyl groups on the phenyl ring may contribute to steric effects and lipophilicity.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3/c1-13-3-6-15(22)9-17(13)24-19(28)11-27-10-18(23-12-27)20-25-21(30-26-20)14-4-7-16(29-2)8-5-14/h3-10,12H,11H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEHRJUCDRFSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide typically involves multiple steps. One common approach is to start with the chlorinated phenyl derivative and introduce the methoxyphenyl group through a series of coupling reactions. The oxadiazole ring can be formed via cyclization reactions involving hydrazides and carboxylic acids. The imidazole ring is often introduced through condensation reactions with appropriate amines and aldehydes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Oxadiazole vs. Thiadiazole and Triazole
  • Compound 6m (): Contains a 1,2,3-triazole core instead of oxadiazole. IR data show a C=O stretch at 1678 cm⁻¹, comparable to the target compound’s acetamide group .
  • Compound 6 () : Features a thiadiazole ring (C₁₈H₁₂N₄O₂S, MW 348.39). The sulfur atom increases lipophilicity but may reduce metabolic stability compared to oxadiazole. A C=O stretch at 1606 cm⁻¹ aligns with benzamide groups .
Isoxazole Derivatives ()
  • 2-((1-(4-Chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide: Replaces oxadiazole with isoxazole (C₂₁H₁₇ClN₄O₂S, MW 424.9).

Substituent Effects

Chloro and Methyl Positioning
  • Compound : The positional isomer with a 3-chloro-4-methylphenyl group (vs. 5-chloro-2-methyl in the target) demonstrates how substituent placement affects steric hindrance. The 5-chloro-2-methyl configuration may optimize binding pocket interactions .
  • Compound 9 () : Incorporates a 4-fluorophenyl group (C₂₁H₁₆ClFN₄O₂S, MW 442.9). Fluorine’s electronegativity enhances bioavailability but introduces distinct electronic effects compared to methoxy or methyl groups .

Linkage Group Variations

Thioacetamide vs. Acetamide
  • Compound 9 () : Uses a thioether (–S–) linkage instead of oxygen. The sulfur atom increases lipophilicity (logP) but may reduce hydrogen-bonding capacity .
  • Compounds : Sulfonamide derivatives (e.g., 2-Chloro-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide) exhibit higher polarity due to the –SO₂– group, contrasting with the target’s neutral acetamide .

Spectral Data Comparison

Property Target Compound Compound 6m () Compound 6 ()
C=O Stretch (IR) ~1678 cm⁻¹ (acetamide) 1678 cm⁻¹ (acetamide) 1606 cm⁻¹ (benzamide)
Aromatic C–H (NMR) 7.2–8.3 ppm (multiplets) 7.36–7.72 ppm (m, Ar–H) 7.36–7.72 ppm (m, Ar–H)
Molecular Weight 423.9 393.11 348.39

Biological Activity

N-(5-chloro-2-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C24H21ClN4O2S
  • Molecular Weight : 465.0 g/mol
  • IUPAC Name : this compound

The compound features a complex structure that includes a chloro-substituted aromatic ring, an oxadiazole moiety, and an imidazole ring, which are known to contribute to its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines.

Cell Line IC50 (μM) Mechanism of Action
HCT-11636Induces apoptosis
HeLa34Inhibits cell proliferation
MCF-7<100Promotes caspase activity

The mechanism of action involves the induction of apoptosis through mitochondrial pathways and the activation of caspases, which are critical for programmed cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) μM
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

The compound's antimicrobial efficacy suggests it could be a candidate for further development in treating infections caused by resistant bacterial strains .

Study 1: Anticancer Evaluation

A study published in Cancer Letters investigated the effects of this compound on HCT-116 and HeLa cells. The results indicated that treatment with the compound led to a significant increase in apoptotic cells as evidenced by flow cytometry analysis. The study concluded that the compound could serve as a lead structure for developing new anticancer agents .

Study 2: Antimicrobial Screening

Another research effort focused on evaluating the antimicrobial properties of various derivatives of oxadiazole compounds, including this compound. It was found that this compound exhibited moderate to good activity against several bacterial strains with MIC values indicating effective inhibition at relatively low concentrations .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example:
  • Solvent Selection : Triethylamine is often used as both solvent and base (). Polar aprotic solvents like dioxane () improve nucleophilic substitution reactions.
  • Reaction Time : Reflux for 4–6 hours () ensures completion, monitored via TLC.
  • Purification : Recrystallization from ethanol-DMF () or pet-ether () removes impurities.
  • Catalyst : Potassium carbonate () accelerates thiol-alkylation reactions.

Q. Table 1: Synthesis Parameters from Literature

Parameter Approach Approach
ReactantsOxadiazole + Chloroacetyl chlorideThiazole + Chloroacetyl chloride
SolventTriethylamine (reflux)Dioxane (room temperature)
PurificationPet-ether recrystallizationEthanol-DMF recrystallization

Q. What analytical techniques are critical for confirming structural integrity post-synthesis?

  • Methodological Answer : Multi-technique validation is essential:
  • 1^1H/13^13C-NMR : Assign proton environments (e.g., imidazole/oxadiazole protons) and confirm substituents ().
  • HRMS : Verify molecular formula (e.g., [M+H]+^+ peaks matching calculated values) ().
  • Melting Point : Assess purity; deviations >2°C indicate impurities ().

Q. Table 2: Key Characterization Data

TechniqueCritical ParametersExample from
1^1H-NMRδ 7.2–8.1 ppm (aromatic protons)Compound 10j: δ 7.8 ppm
HRMSm/z 456.1234 (calculated vs. observed)Δ < 0.001 Da
Melting Point190–194°C (pure compound)Compound 10l: 190–191°C

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in molecular geometry derived from NMR data?

  • Methodological Answer : Discrepancies between NMR-derived conformers and crystallographic data arise due to dynamic equilibria in solution. Use SHELX ( ) for refinement:
  • SHELXL : Refine bond lengths/angles against high-resolution data.
  • Twinning Analysis : Resolve overlapping peaks in polymorphic crystals.
    Example: For imidazole-oxadiazole hybrids, crystallography confirmed planar geometry of the oxadiazole ring, whereas NMR suggested slight puckering due to solvent effects .

Q. How to design experiments to evaluate bioactivity against cancer targets like Bcl-2/Mcl-1?

  • Methodological Answer :
  • In Vitro Assays : Use fluorescence polarization assays to measure binding affinity (IC50_{50}) to Bcl-2/Mcl-1 ().
  • Molecular Docking : Align the compound’s oxadiazole moiety with hydrophobic pockets of Bcl-2 (PDB: 2O2F) using AutoDock Vina ().
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., 4-methoxyphenyl vs. 4-nitrophenyl) and compare activity trends ().

Q. How can Design of Experiments (DoE) optimize reaction conditions for scalability?

  • Methodological Answer : Apply DoE principles () to continuous-flow synthesis:
  • Variables : Temperature (40–80°C), residence time (10–30 min), catalyst loading (1–5 mol%).
  • Response Surface Modeling : Use ANOVA to identify critical factors (e.g., temperature dominates yield).
    Example: A 23^3 factorial design reduced side-product formation by 30% in oxadiazole synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.